molecular formula C11H16ClNO B1455332 (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1391455-00-7

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1455332
CAS RN: 1391455-00-7
M. Wt: 213.7 g/mol
InChI Key: YZEPXOHQBWEEEY-RFVHGSKJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives, which may share some structural similarities with the compound , has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Mechanism of Action

    Target of Action

    Many compounds that contain a methoxyphenyl group are known to interact with various receptors in the central nervous system, such as serotonin, dopamine, and norepinephrine receptors . These receptors play crucial roles in mood regulation, reward, and cognition.

    Mode of Action

    The interaction of these compounds with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function, leading to changes in neuronal signaling .

    Biochemical Pathways

    The affected pathways would depend on the specific receptors that the compound interacts with. For example, if the compound interacts with serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood and behavior .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a methoxyphenyl group are often well absorbed and can cross the blood-brain barrier. They may be metabolized in the liver and excreted in the urine .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the resulting changes in neuronal signaling. This could lead to changes in mood, cognition, and behavior .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPXOHQBWEEEY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704261
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391455-00-7
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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